molecular formula C22H20O2 B389930 3,4'-DIMETHYLBIPHENYL-4-YL 3-METHYLBENZOATE

3,4'-DIMETHYLBIPHENYL-4-YL 3-METHYLBENZOATE

Cat. No.: B389930
M. Wt: 316.4g/mol
InChI Key: AACDNMVFJJJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate typically involves the esterification of 3,4’-dimethylbiphenyl-4-carboxylic acid with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 3,4’-dimethylbiphenyl-4-carboxylic acid.

    Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of the biphenyl structure.

Scientific Research Applications

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl derivative, which can then interact with enzymes or receptors in biological systems. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethylbiphenyl
  • 4,4’-Dimethylbiphenyl
  • 3,4’-Dimethylbiphenyl

Uniqueness

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is unique due to the presence of both methyl groups and the benzoate ester. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C22H20O2

Molecular Weight

316.4g/mol

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H20O2/c1-15-7-9-18(10-8-15)19-11-12-21(17(3)14-19)24-22(23)20-6-4-5-16(2)13-20/h4-14H,1-3H3

InChI Key

AACDNMVFJJJSEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.